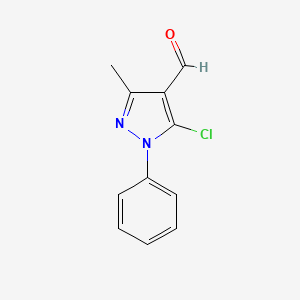
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
概要
説明
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CMPPC) is an organic compound belonging to the class of pyrazole derivatives. It is a colorless solid that is soluble in organic solvents and has a melting point of 135-137°C. CMPPC is used in a variety of scientific and industrial applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of other compounds, such as pyrazoles, pyrazolones, and isoxazoles.
科学的研究の応用
Synthesis and Crystal Structure
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized as part of a series to produce new pyrazole derivatives. Its crystal structure, determined by X-ray diffraction, reveals specific spatial arrangements and interactions, contributing valuable insights into the compound's molecular architecture (Xu & Shi, 2011).
Reactivity and Compound Formation
This compound participates in various chemical reactions, such as with phenylhydrazine, leading to distinct structures like (E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine. The molecular structure and intermolecular interactions of these products, such as hydrogen bonding and π-π stacking, have been extensively studied (Trilleras et al., 2014).
Synthesis of Bipyrazoles
The compound is also used in creating reduced bipyrazoles and derivatives. These synthesis processes involve microwave irradiation and interactions with other chemicals like acetophenones and hydrazine. The structural details of these derivatives offer insights into molecular geometry and intermolecular forces (Cuartas et al., 2017).
Ultrasonic-Promoted Synthesis
Utilizing ultrasonic conditions, a series of dihydropyrazole derivatives have been synthesized. This method offers advantages over traditional methodologies, such as shorter reaction times and better yields, demonstrating the compound's versatility in organic synthesis (Trilleras et al., 2013).
Supramolecular Assembly
Investigations into the compound's reactions with phenols under basic conditions have led to the formation of N-acetylated reduced bipyrazoles. These studies provide detailed insights into the molecular structures of the resulting compounds and their supramolecular assembly, demonstrating complex molecular interactions and arrangements (Kumar et al., 2019).
Sonogashira-Type Reactions
The compound is effective in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines and related structures. This highlights its utility in creating complex organic compounds and the potential for further exploration in organic chemistry (Vilkauskaitė et al., 2011).
Corrosion Protection
Notably, the compound has been studied for its corrosion protection properties for mild steel in acidic environments. Its efficiency as a corrosion inhibitor and the underlying molecular interactions offer potential applications in materials science and engineering (Thomas et al., 2020).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
作用機序
Target of Action
It is known that pyrazole derivatives, to which this compound belongs, have a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Mode of Action
It is known to participate in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives , which suggests that it may interact with its targets through the formation of these derivatives.
Action Environment
It is known that the compound can be synthesized under vilsmeier-haack reaction conditions , suggesting that its action may be influenced by the chemical environment.
生化学分析
Biochemical Properties
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . These interactions are often mediated through specific binding sites on the enzymes or proteins, leading to inhibition or activation of their biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to possess antimicrobial and antiviral activities, which are likely mediated through the disruption of cellular processes in pathogens . Additionally, its anticancer properties suggest that it may interfere with cell proliferation and induce apoptosis in tumor cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Over time, it may undergo metabolic degradation, leading to the formation of metabolites that could have distinct biological activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, it could potentially cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-response relationship is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes could lead to the formation of reactive metabolites, which may contribute to its biological activities . Additionally, this compound may affect the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence cellular energy production and apoptosis . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPJLZXLKAMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346527 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947-95-5 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is C11H9ClN2O, and its molecular weight is 220.66 g/mol. []
A: Researchers commonly characterize this compound using Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, , ]
A: While specific stability data may vary, research indicates that this compound serves as a versatile building block in organic synthesis. It undergoes various reactions like condensation [], nucleophilic substitution [], and cyclocondensation [, ] to yield diverse derivatives.
A: Current research primarily focuses on utilizing this compound as a building block for synthesizing other compounds, including heterocycles like pyrazoles, thiazoles, and oxadiazoles. [, , ] Its catalytic properties remain largely unexplored.
A: Structural modifications significantly impact the compound's reactivity. For example, replacing the chlorine atom with different substituents like aryloxy or amino groups alters its reaction pathway and product formation. [, ] The nature of the aryl substituent at the 1-position of the pyrazole ring also influences the reaction outcome. []
ANone: Common analytical techniques include:
A: Researchers are exploring alternative synthetic routes and starting materials to access similar or improved compounds. This exploration involves modifying the substitution pattern on the pyrazole ring or exploring different heterocyclic scaffolds. []
ANone: Essential resources include:
ANone: While a comprehensive historical account is unavailable, research on this compound and its derivatives has gained momentum in recent decades, driven by its potential in medicinal chemistry and materials science. The development of efficient synthetic routes and the exploration of its diverse reactivity represent significant milestones in this field.
ANone: The compound's versatility as a building block finds applications in:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
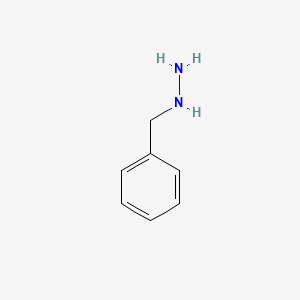
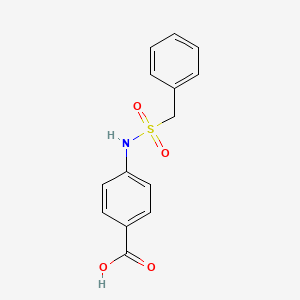
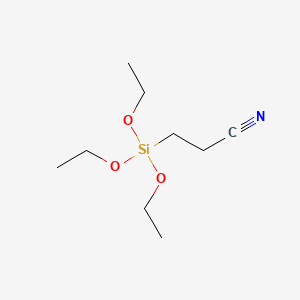
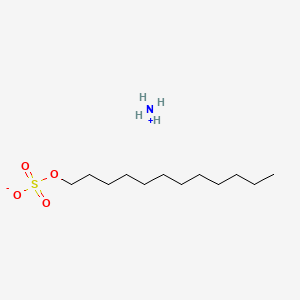

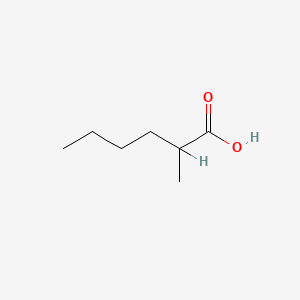
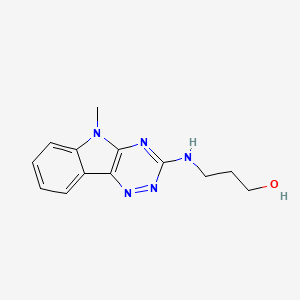
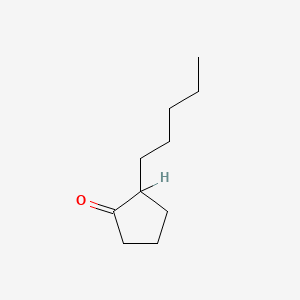
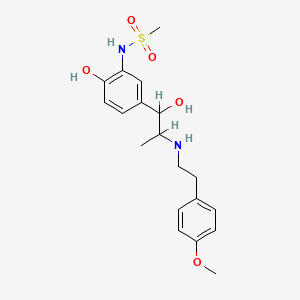
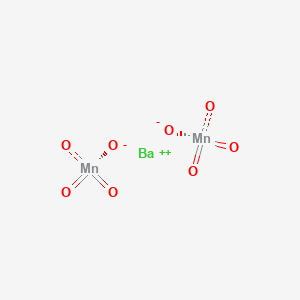

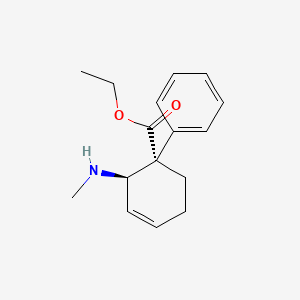
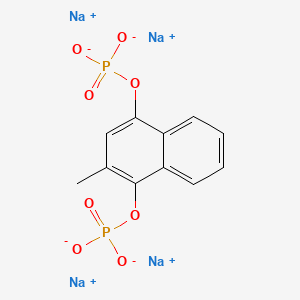
![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)
